molecular formula C6H7ClN2O B3046796 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde CAS No. 1306610-19-4

4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B3046796
CAS No.: 1306610-19-4
M. Wt: 158.58
InChI Key: UCNUIDMZVFFWBH-UHFFFAOYSA-N
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Description

4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 4-chloro-1,5-dimethyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of the pyrazole ring allows for hydrogen bonding and π-π interactions, which can enhance binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both chlorine and aldehyde functional groups, which provide distinct reactivity patterns and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

4-chloro-1,5-dimethylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-6(7)5(3-10)8-9(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNUIDMZVFFWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229190
Record name 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306610-19-4
Record name 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306610-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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